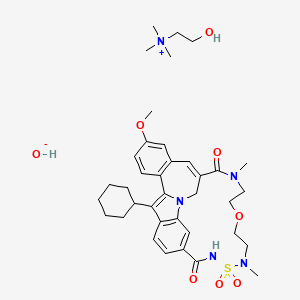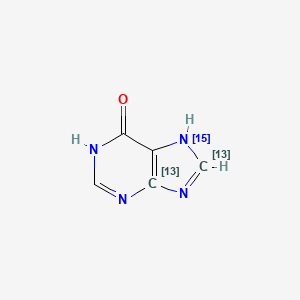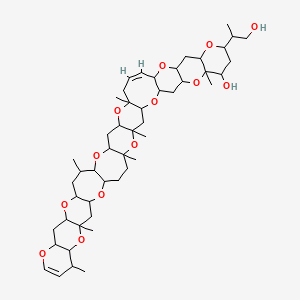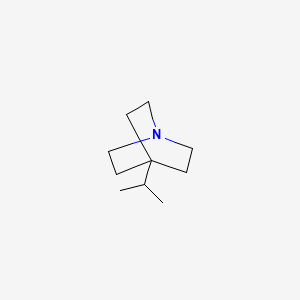
TMC647055 Choline salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TMC647055 choline salt is a cell-permeating, selective HCV NS5B inhibitor, eliciting a mean IC50 of 34 nM, as assessed in the RdRp primer-dependent transcription assay. in vitro: TMC647055 is a novel and potent nonnucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase. TMC647055 shows high selectivity for HCV when evaluated with a broad panel of human DNA and RNA viruses. TMC647055 shows median EC50 changes in the replicon assay of 9-, 3-, and 371-fold for L392I, V494A, and P495L, respectively, The median EC50 of TMC647055 on NS5B sequences derived from clinical isolates of genotypes 1a, 1b, 3a, 4a, and 6a ranged between 27 nM and 113 nM.
科学的研究の応用
Choline in Plant Salt Tolerance
Lipid Reprogramming in Grass Species : Choline plays a role in plant tolerance to salt stress, particularly in grass species that do not accumulate glycine betaine (GB). It regulates salt tolerance through lipid reprogramming, affecting phospholipids like phosphatidylcholine and phosphatidylethanolamine, leading to improved salt tolerance in grasses like Kentucky bluegrass (Zhang et al., 2020).
Impact on Salt-Tolerant Grass Varieties : Choline's effect on lipid metabolism and GB synthesis contributes to the genotypic variations in salt tolerance seen in grass species like seashore paspalum. Choline-induced salt tolerance was associated with changes in lipid profiles and GB metabolism (Gao et al., 2019).
Choline in Biology and Medicine
Choline's Role in Cholinergic Neurotransmission : Choline-containing phospholipids (CCPLs) play a critical role in the structure of cell membranes and cholinergic neurotransmission. CCPLs like phosphatidylcholine are involved in various biological processes and have potential therapeutic applications in treating cerebrovascular and neurodegenerative disorders (Tayebati et al., 2015).
Biocompatibility of Choline Salts in Biomaterials : Choline salts show promising biocompatibility when combined with collagenous biomaterials, indicating their potential in biomedical implant applications (Vijayaraghavan et al., 2010).
Choline in Biochemical Analysis and Industrial Applications
Choline-Based Ionic Liquids for Batteries : Novel choline-based ionic liquids have been synthesized for use as safe electrolytes in high-voltage lithium-ion batteries. These liquids show good thermal stability and electrochemical properties, making them a viable option for battery technology (Yong et al., 2016).
Choline Derivatives in Chemical Reactions : Choline chloride has been used as an effective catalyst in palladium-free Sonogashira cross-coupling reactions, demonstrating its utility in organic synthesis (Hajipour et al., 2014).
Choline in Mass Spectrometric Imaging : Studies on breast tumor models using mass spectrometric imaging have revealed distinct spatio-molecular signatures involving choline metabolites. This research provides insights into the molecular characteristics of different tumor microenvironments (Amstalden van Hove et al., 2010).
特性
製品名 |
TMC647055 Choline salt |
|---|---|
分子式 |
C37H53N5O8S |
分子量 |
727.91 |
IUPAC名 |
28-cyclohexyl-22-methoxy-10,16-dimethyl-9,9-dioxo-13-oxa-9λ6-thia-1,8,10,16-tetrazapentacyclo[16.8.1.12,6.13,26.020,25]nonacosa-2,4,6(29),18,20(25),21,23,26(28)-octaene-7,17-dione;2-hydroxyethyl(trimethyl)azanium;hydroxide |
InChI |
InChI=1S/C32H38N4O6S.C5H14NO.H2O/c1-34-13-15-42-16-14-35(2)43(39,40)33-31(37)22-9-11-27-28(19-22)36-20-24(32(34)38)17-23-18-25(41-3)10-12-26(23)30(36)29(27)21-7-5-4-6-8-21;1-6(2,3)4-5-7;/h9-12,17-19,21H,4-8,13-16,20H2,1-3H3,(H,33,37);7H,4-5H2,1-3H3;1H2/q;+1;/p-1 |
SMILES |
CN1CCOCCN(S(=O)(=O)NC(=O)C2=CC3=C(C=C2)C(=C4N3CC(=CC5=C4C=CC(=C5)OC)C1=O)C6CCCCC6)C.C[N+](C)(C)CCO.[OH-] |
同義語 |
TMC647055; TMC-647055; TMC 647055; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1S,2R,6R,10R,14R,15R,18S,23R)-14-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-17,20-dione](/img/structure/B1149855.png)


